Cas no 2227641-30-5 ((2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol)

(2R)-1-(2-Bromo-3,4-dimethoxyphenyl)propan-2-ol is a chiral aromatic compound featuring a brominated dimethoxyphenyl group and a secondary alcohol functionality. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic substitution reactions, while the bromine substituent offers a handle for further functionalization via cross-coupling or nucleophilic displacement. The secondary alcohol group allows for derivatization into esters, ethers, or other derivatives, broadening its utility in medicinal chemistry and material science. This compound is particularly useful for constructing complex chiral architectures due to its well-defined stereochemistry and versatile reactivity profile.
(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol structure
2227641-30-5 structure
Product Name:(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol
CAS No:2227641-30-5
MF:C11H15BrO3
MW:275.139003038406
CID:5940463
PubChem ID:165642499
Update Time:2025-10-12

(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol
    • EN300-1927998
    • 2227641-30-5
    • Inchi: 1S/C11H15BrO3/c1-7(13)6-8-4-5-9(14-2)11(15-3)10(8)12/h4-5,7,13H,6H2,1-3H3/t7-/m1/s1
    • InChI Key: SPFHEFXBRUNHQJ-SSDOTTSWSA-N
    • SMILES: BrC1C(=C(C=CC=1C[C@@H](C)O)OC)OC

Computed Properties

  • Exact Mass: 274.02046g/mol
  • Monoisotopic Mass: 274.02046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.7Ų

(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol Pricemore >>

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Additional information on (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol

Comprehensive Overview of (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol (CAS No. 2227641-30-5)

(2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol (CAS No. 2227641-30-5) is a chiral organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a bromo substituent and dimethoxy groups, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties, which are critical for developing enantiomerically pure drugs.

The compound's CAS number 2227641-30-5 is a key identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its systematic name, (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol, highlights the R-configuration at the chiral center, a feature often linked to enhanced biological activity. This specificity aligns with current trends in drug discovery, where chiral synthesis and green chemistry dominate discussions.

In recent years, the demand for chiral building blocks like (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol has surged, driven by advancements in asymmetric catalysis and API development. The compound's bromo and dimethoxy functional groups offer versatile reactivity, enabling modifications for targeted applications. For instance, its role in neuroprotective agent synthesis has been explored, addressing growing concerns about neurodegenerative diseases.

From an industrial perspective, CAS 2227641-30-5 is often discussed alongside scalable synthesis methods and cost-effective production. Innovations in continuous flow chemistry and biocatalysis have further amplified its relevance. These topics resonate with sustainability-focused audiences, as they reduce waste and energy consumption—a priority in modern pharmaceutical manufacturing.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol, ensuring purity and compliance with regulatory standards. The compound's stability under various conditions is also a frequent subject of study, particularly for formulation scientists optimizing drug delivery systems.

In summary, (2R)-1-(2-bromo-3,4-dimethoxyphenyl)propan-2-ol (CAS No. 2227641-30-5) exemplifies the intersection of chiral chemistry and drug development. Its structural features and synthetic versatility position it as a compound of enduring interest, reflecting broader shifts toward precision medicine and sustainable chemistry.

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